![molecular formula C14H12N2O5 B11729684 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-EN-1-YL)amino]benzoic acid](/img/structure/B11729684.png)
2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-EN-1-YL)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid is an organic compound with a complex structure that includes a cyano group, an ethoxy group, and a dioxobut-1-en-1-yl moiety attached to an amino benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 2-cyano-4-ethoxy-3,4-dioxobut-1-en-1-ylamine, which is then reacted with benzoic acid derivatives under specific conditions to yield the target compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can convert the cyano group to an amine group, changing the compound’s reactivity.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or other bioactive agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The cyano group and other functional moieties can form hydrogen bonds, electrostatic interactions, or covalent bonds with target molecules, leading to changes in their activity or function. The specific pathways involved depend on the compound’s application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzenecarboxylic acid
- 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzamide
- 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzenesulfonic acid
Uniqueness
2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.
Propriétés
Formule moléculaire |
C14H12N2O5 |
|---|---|
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
2-[(2-cyano-4-ethoxy-3,4-dioxobut-1-enyl)amino]benzoic acid |
InChI |
InChI=1S/C14H12N2O5/c1-2-21-14(20)12(17)9(7-15)8-16-11-6-4-3-5-10(11)13(18)19/h3-6,8,16H,2H2,1H3,(H,18,19) |
Clé InChI |
YYTPOBGPGBIYHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C(=CNC1=CC=CC=C1C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



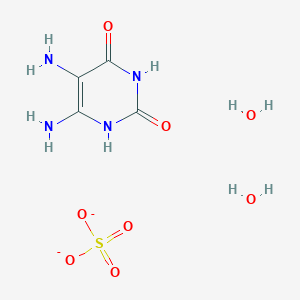
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11729633.png)

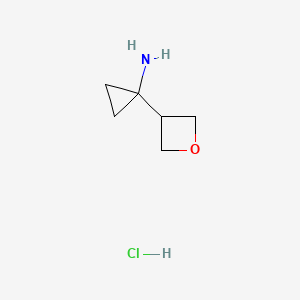
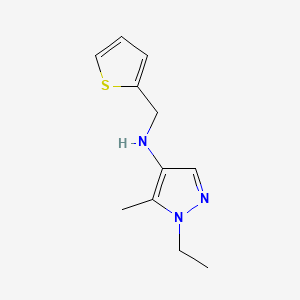
![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11729645.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11729647.png)
![4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11729650.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729653.png)
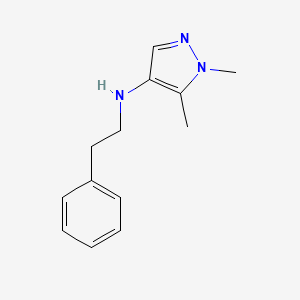
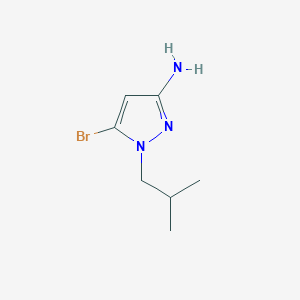
![2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11729670.png)
![(E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid](/img/structure/B11729671.png)
